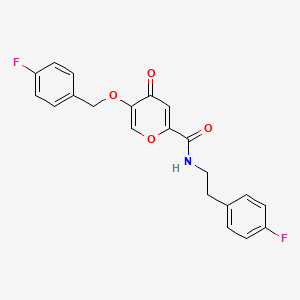

5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide

Description

5-((4-Fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide is a fluorinated pyran-2-carboxamide derivative characterized by dual 4-fluorobenzyl and 4-fluorophenethyl substituents. The pyran core, substituted with a ketone group at position 4, forms a planar, electron-deficient scaffold that facilitates interactions with biological targets such as enzymes or receptors. The 4-fluorobenzyloxy group at position 5 introduces lipophilicity, enhancing membrane permeability, while the 4-fluorophenethyl carboxamide side chain at position 2 provides structural flexibility for target binding . This compound’s design aligns with trends in medicinal chemistry where fluorinated aromatic groups are employed to optimize pharmacokinetic properties and metabolic stability .

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2NO4/c22-16-5-1-14(2-6-16)9-10-24-21(26)19-11-18(25)20(13-28-19)27-12-15-3-7-17(23)8-4-15/h1-8,11,13H,9-10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUFUSEICQNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of Fluorobenzyl and Fluorophenethyl Groups: These groups are introduced via nucleophilic substitution reactions, where the fluorine atoms are strategically placed on the benzyl and phenethyl groups.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can play a crucial role in enhancing these interactions by forming strong hydrogen bonds or van der Waals forces.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

- Core Structure Influence: The pyran-2-carboxamide core (target compound) contrasts with indole (GW842470X) or furan (fluoxetine analog) scaffolds. Pyran’s rigidity may limit conformational adaptability compared to indole-based PDE4 inhibitors like GW842470X, which exhibit sub-nanomolar IC50 values .

- Biological Targets : Fluorobenzyl-containing analogs (e.g., fluoxetine derivatives) demonstrate broad-spectrum antiviral activity by targeting host pathways like PI4K-OSBP, suggesting the target compound may share similar mechanisms .

Analysis :

- Lipophilicity : The target compound’s LogP (3.8) aligns with orally bioavailable drugs, though higher than the phthalazine derivative (LogP 2.9), which may improve CNS penetration .

- Synthetic Accessibility : The fluorophenethyl group in the target compound likely requires specialized coupling reagents (e.g., HATU/DIPEA), similar to ’s active ester strategy . Low yields in fluoxetine analogs (29%) highlight challenges in furan/pyran functionalization .

Functional Group Impact on Bioactivity

Activité Biologique

5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide, also known by its CAS number 1021213-35-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. The structure includes fluorinated aromatic groups which are known to enhance biological activity through improved binding affinities and metabolic stability.

The biological activity of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms in the structure can increase lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets in target proteins.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling pathways critical for various physiological responses.

Case Studies

- In Vitro Studies : Preliminary studies have shown that similar compounds can inhibit cancer cell lines, suggesting that 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide may possess similar properties.

- Animal Models : Research involving animal models has indicated that compounds with similar structures can significantly reduce tumor growth and improve survival rates when administered in controlled doses.

- Pharmacokinetics : Studies on related compounds suggest favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.